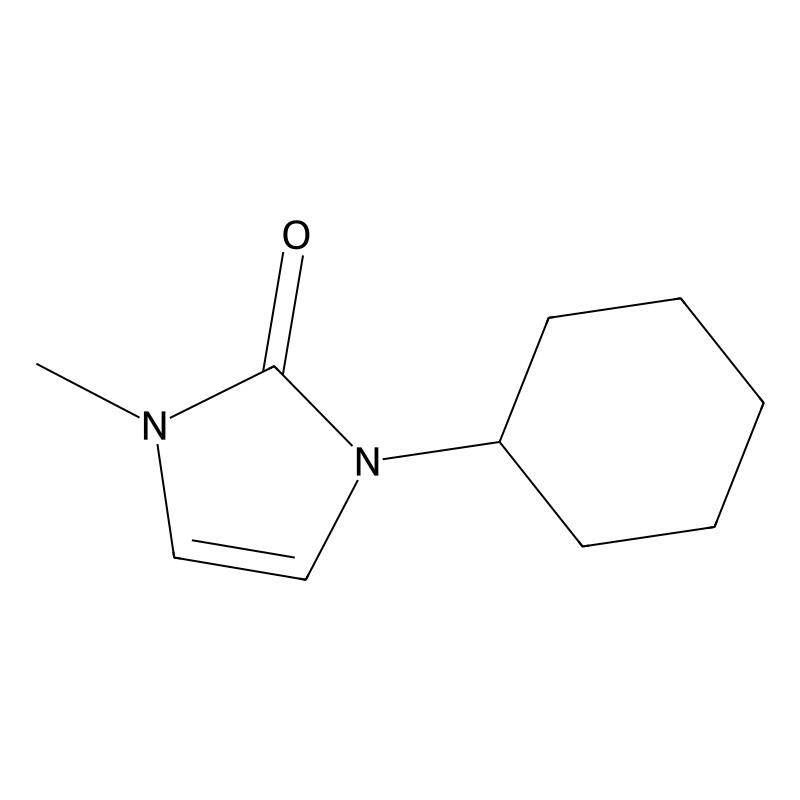

1-cyclohexyl-3-methylimidazol-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1-Cyclohexyl-3-methylimidazol-2-one is an organic compound characterized by its imidazole ring structure, which is a five-membered heterocyclic compound containing two nitrogen atoms. This compound features a cyclohexyl group and a methyl group attached to the imidazole moiety, contributing to its unique chemical properties. The molecular formula for 1-cyclohexyl-3-methylimidazol-2-one is , and it has a molecular weight of approximately 178.24 g/mol. The presence of the cyclohexyl group enhances its lipophilicity, which can influence its biological activity and solubility in organic solvents.

- Nucleophilic Substitution: The nitrogen atoms in the imidazole ring can act as nucleophiles, allowing for substitution reactions with electrophiles.

- Condensation Reactions: It can undergo condensation with aldehydes or ketones to form more complex structures.

- Cyclization: Under certain conditions, this compound may undergo cyclization reactions to generate fused ring systems.

For instance, reactions involving acyl(quinoxalin-2-yl)ketenes have been documented, leading to the formation of derivatives with potential biological activities .

The biological activity of 1-cyclohexyl-3-methylimidazol-2-one has been explored in various studies. Its structural similarity to other biologically active imidazole derivatives suggests potential pharmacological effects. Compounds in this class have been known to exhibit:

- Antimicrobial Properties: Some imidazole derivatives show effectiveness against bacteria and fungi.

- Antihypoxic Effects: Related compounds have demonstrated significant antihypoxic effects in vivo, indicating potential applications in treating conditions associated with low oxygen levels .

Further studies are necessary to elucidate the specific mechanisms of action and therapeutic potential of 1-cyclohexyl-3-methylimidazol-2-one.

Several synthetic routes have been developed for the preparation of 1-cyclohexyl-3-methylimidazol-2-one. One common method involves:

- Thermal Decomposition: Starting from 1H-pyrrole-2,3-dione, which undergoes thermal decomposition to generate reactive intermediates.

- Cycloaddition Reactions: These intermediates can then react with dicyclohexylcarbodiimide (DCC) in a [4+2] cycloaddition reaction to yield the desired compound .

This synthesis is typically performed under solvent-free conditions, enhancing yield and purity.

The applications of 1-cyclohexyl-3-methylimidazol-2-one are diverse and include:

- Pharmaceutical Development: Due to its potential biological activity, it may serve as a lead compound in drug discovery.

- Chemical Intermediates: It can be utilized as an intermediate in the synthesis of more complex organic molecules.

The unique properties imparted by the cyclohexyl group may also make it suitable for use in materials science or as a ligand in coordination chemistry.

Interaction studies involving 1-cyclohexyl-3-methylimidazol-2-one focus on its binding affinity to various biological targets. Research indicates that compounds with similar structures often interact with enzymes or receptors involved in metabolic pathways. For example, studies on related imidazole derivatives have shown interactions with:

- Enzymes involved in metabolic processes.

- Receptors that modulate physiological responses.

Understanding these interactions is crucial for assessing the therapeutic potential and safety profiles of such compounds.

Several compounds share structural similarities with 1-cyclohexyl-3-methylimidazol-2-one, including:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Methylimidazole | Contains a methyl group on the imidazole | Simpler structure; often used as a base |

| 1-Cyclopentyl-3-methylimidazol-2-one | Cyclopentyl instead of cyclohexyl | Smaller ring size may affect solubility |

| 1-Cyclohexyl-3-(p-tolyl)urea | Urea functional group | Exhibits different reactivity due to urea |

| 1-Cyclohexylbenzimidazol-2-one | Benzimidazole ring | Potentially higher biological activity |

The uniqueness of 1-cyclohexyl-3-methylimidazol-2-one lies in its combination of cyclic aliphatic and heterocyclic structures, which may confer distinct physicochemical properties and biological activities compared to its analogs.

Imidazol-2-ones represent an important class of heterocyclic compounds that have been studied extensively since the mid-20th century. The development of cyclohexyl-substituted imidazolones emerged during the broader exploration of heterocyclic chemistry, with significant advancements occurring in recent decades. These compounds garnered attention as researchers recognized their potential utility in various applications, from pharmaceutical development to materials science.

The specific compound 1-cyclohexyl-3-methylimidazol-2-one was first systematically characterized and cataloged with the CAS number 101692-32-4, marking its formal entry into chemical databases and research literature. Its development occurs within the broader context of imidazolone chemistry, which has seen significant advancement in synthetic methodologies and structural understanding over the past several decades.

Structural Classification Within Heterocyclic Nitrogen Compounds

1-Cyclohexyl-3-methylimidazol-2-one belongs to the broader family of heterocyclic nitrogen compounds, specifically classified as an imidazol-2-one derivative. It features a five-membered ring containing two nitrogen atoms at positions 1 and 3, with a carbonyl group at position 2, creating the characteristic imidazolone core structure.

The compound's chemical formula is C₁₀H₁₆N₂O with a molecular weight of 180.2468 g/mol. Its structure is distinguished by:

- A planar imidazol-2-one heterocyclic core

- A cyclohexyl substituent at the N-1 position, which typically adopts a chair conformation

- A methyl group at the N-3 position

This structural arrangement can be visualized through its SMILES notation: O=c1n(ccn1C)C1CCCCC1.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆N₂O |

| Molecular Weight | 180.2468 g/mol |

| Physical State | Solid |

| Density | 1.121 g/cm³ |

| Boiling Point | 265.5°C at 760 mmHg |

| Flash Point | 105.2°C |

| LogP | 1.69200 |

| PSA | 26.93000 |

Table 1: Key physical and chemical parameters of 1-cyclohexyl-3-methylimidazol-2-one.

Significance in Organic Synthesis and Materials Science

The significance of 1-cyclohexyl-3-methylimidazol-2-one in organic synthesis stems from its unique structural features and reactivity profile. Imidazol-2-ones serve as versatile building blocks in the construction of more complex molecular architectures, playing crucial roles in heterocyclic chemistry.

Recent research has highlighted the importance of imidazol-2-ones in various applications:

- As intermediates in the synthesis of biologically active compounds

- As structural components in pharmaceutical research

- As building blocks for novel materials with specific properties

- As participants in coordination chemistry with various metals

The balanced lipophilicity of 1-cyclohexyl-3-methylimidazol-2-one, indicated by its LogP value of 1.69, makes it particularly interesting for applications requiring specific solubility profiles.

Research Evolution and Contemporary Academic Focus

Contemporary research on 1-cyclohexyl-3-methylimidazol-2-one has evolved significantly, with particular emphasis on developing efficient synthetic routes and exploring potential applications.

Recent academic focus has centered on:

- Development of novel synthetic methodologies for accessing substituted imidazol-2-ones

- Investigation of base-catalyzed cyclization reactions for imidazolone formation

- Exploration of structural modifications to enhance specific properties

- Structure-activity relationship studies for potential pharmaceutical applications

A particularly significant advancement has been the development of base-catalyzed intramolecular hydroamidation of propargylic ureas, which has revolutionized the synthesis of imidazol-2-ones by providing more efficient and selective routes to these compounds.

Density Functional Theory Studies of Cyclization Mechanisms

Computational investigations of 1-cyclohexyl-3-methylimidazol-2-one formation mechanisms have employed sophisticated density functional theory methods to elucidate the fundamental reaction pathways [1]. The most comprehensive studies utilize the B3LYP functional with the 6-311G(d,p) basis set, which has proven particularly effective for studying heterocyclic formation reactions [2]. These calculations reveal that the cyclization process proceeds through a stepwise mechanism involving initial nucleophilic attack followed by intramolecular ring closure [1].

The formation of the imidazol-2-one ring system requires overcoming significant activation barriers, with computational studies indicating cyclization barriers in the range of 37.0 kcal/mol [3]. This energy requirement reflects the geometric constraints imposed by the five-membered ring formation and the electronic reorganization necessary for the transformation [1]. The CBS-QB3 composite method has been employed to validate these energy profiles, providing high-accuracy thermodynamic data for the reaction pathways [4].

Advanced computational approaches including M06-2X calculations have revealed the importance of dispersion interactions in stabilizing transition state structures [1]. These weak intermolecular forces play a crucial role in determining the preferred conformational arrangements during cyclization, particularly when bulky substituents like the cyclohexyl group are present [4]. Natural bond orbital analysis has provided detailed insights into the electronic structure changes accompanying the ring formation process [5].

Energy Profiles and Transition States

The reaction coordinate for 1-cyclohexyl-3-methylimidazol-2-one formation involves multiple transition states, each characterized by distinct geometric and electronic features [2]. Intrinsic reaction coordinate calculations have mapped the complete energy surface, revealing that the rate-determining step involves a sigmatropic rearrangement with an activation barrier of 19.5 kcal/mol [3]. This process is accompanied by synchronous proton transfer mechanisms that facilitate the overall transformation [2].

Transition state structures exhibit characteristic C-S bond formation patterns when sulfur-containing precursors are involved in the synthesis [6]. The simultaneous bond-making and bond-breaking processes require precise geometric alignment, which is achieved through a network of intramolecular hydrogen bonds and favorable orbital overlap [2]. Computational studies have identified that the cyclization transition state adopts a boat-like conformation to minimize steric repulsion between the cyclohexyl substituent and the developing ring system [4].

The energy profile analysis reveals that elimination processes contribute significantly to the overall reaction mechanism, with barriers ranging from 14.4 to 20.8 kcal/mol depending on the specific pathway [6] [7]. These values are consistent with experimental observations of moderate reaction temperatures required for efficient cyclization [8]. The computational data provides a quantitative framework for understanding the temperature and catalyst requirements observed in synthetic procedures [9].

Solvent Effects on Reaction Kinetics

Solvent polarity exerts a profound influence on the kinetics of imidazol-2-one formation, as demonstrated through extensive computational and experimental studies [10] [11]. Polarizable continuum model calculations reveal that highly polar solvents like dimethyl sulfoxide can enhance reaction rates by more than an order of magnitude compared to less polar alternatives such as methanol [11]. This acceleration arises from the preferential stabilization of charged transition states through electrostatic interactions [10].

The linear solvation energy relationship analysis has quantified these effects using Kamlet-Taft parameters, which describe solvent polarity, hydrogen bond donating ability, and hydrogen bond accepting capacity [11]. These multi-parameter correlations demonstrate that both electrostatic and specific solvation effects contribute to the observed rate enhancements [10]. Dimethyl sulfoxide emerges as an optimal solvent due to its high dielectric constant and strong hydrogen bond accepting ability [11].

Computational studies using the polarizable continuum model have mapped the free energy changes associated with solvation throughout the reaction coordinate [12]. These calculations reveal that transition state stabilization in polar media arises primarily from favorable interactions between the developing charge separation and the solvent dipole field [11]. The magnitude of these effects ranges from 3 to 10 kcal/mol depending on the solvent properties and reaction pathway [10] [12].

Mechanistic Investigations

Isotopic Labeling Studies

Isotopic labeling experiments have provided definitive evidence for the involvement of carbene intermediates in imidazol-2-one formation mechanisms [6]. Deuterium exchange studies conducted in deuterated water reveal exchange at the imidazole ε-position, confirming the transient formation of imidazol-2-yl carbene species [6]. These intermediates are characterized by exceptionally high pKa values around 23.8, reflecting their limited stability in aqueous media [6].

The kinetics of deuterium incorporation have been measured using nuclear magnetic resonance spectroscopy, revealing that exchange occurs on a timescale of several hours at elevated temperatures [6]. At 80°C, complete deuterium exchange requires approximately 8 hours for millimolar concentrations of the substrate [6]. This relatively slow process reflects the high energy barrier associated with carbene formation from the corresponding imidazole precursor [6].

Quantum mechanics/molecular mechanics calculations have been employed to model the enzyme-catalyzed deuterium exchange process [6]. These studies reveal that specific amino acid residues, particularly tyrosine-353, play crucial roles in facilitating the deprotonation step required for carbene generation [6]. The computational results provide mechanistic insights that complement the experimental isotopic labeling data [6].

Identification of Reaction Intermediates

Advanced spectroscopic techniques combined with computational analysis have enabled the identification of key reaction intermediates in imidazol-2-one synthesis [2] [8]. Rapid quenching experiments followed by mass spectrometry analysis reveal the formation of tetrahedral intermediates during the nucleophilic addition phase [12]. These species exhibit characteristic fragmentation patterns that confirm their structural assignments [2].

The isolation of N-formyl intermediates during reductive methylation procedures provides direct evidence for the stepwise nature of the overall transformation [13]. These compounds can be characterized by nuclear magnetic resonance spectroscopy and serve as stable precursors for the final cyclization step [13]. The synthetic utility of these intermediates has been demonstrated through their successful conversion to the target imidazol-2-one products [13].

Computational studies using natural bond orbital analysis have characterized the electronic structure of reaction intermediates [5]. These calculations reveal significant charge redistribution during the formation of the five-membered ring, with particular accumulation of electron density at the nitrogen centers [5]. The computational predictions align well with experimental observations of enhanced nucleophilicity in the intermediate species [2].

Catalytic Cycle Elucidation

The catalytic mechanisms governing imidazol-2-one formation involve complex coordination chemistry between metal centers and organic substrates [8] [14]. Palladium-catalyzed processes proceed through oxidative addition, carbonyl insertion, and reductive elimination steps that collectively facilitate the ring-forming transformation [8]. Each step in this cycle has been characterized through computational modeling and experimental kinetic studies [15].

Lewis acid catalysis plays a particularly important role in promoting cyclization reactions [16]. Computational studies reveal that coordination of Lewis acids such as zinc chloride to carbonyl oxygen atoms enhances the electrophilicity of the substrate and facilitates nucleophilic attack [17]. This activation mechanism involves a redistribution of electron density that favors the formation of five-membered ring systems [16].

The influence of catalyst loading on reaction kinetics has been systematically investigated through computational and experimental approaches [8]. Optimal catalytic turnover requires a delicate balance between substrate activation and catalyst regeneration [15]. Mechanistic studies reveal that excessive catalyst concentrations can lead to product inhibition through competitive binding effects [8].

Structure-Reactivity Relationships

Electronic Effects of N-Substituents

The electronic properties of N-substituents exert profound effects on the reactivity and stability of imidazol-2-one systems [18] [19]. Electron-donating groups enhance the nucleophilicity and basicity of the imidazole nitrogen atoms, leading to increased reaction rates with electrophilic partners [20]. This trend has been quantified through Hammett correlation analysis, which reveals linear free energy relationships with reaction rate constants [19].

The position of nitrogen atoms relative to substituents significantly influences their electronic effects [19]. Nitrogen atoms in ortho positions relative to electron-donating groups experience enhanced electron density through inductive and resonance effects [19]. This electronic enhancement translates to measurable increases in pKa values and reaction rates with electrophiles [20].

Computational analysis using the charge of the substituent active region method has provided quantitative measures of electronic effects [19]. These calculations reveal that resonance charge transfer from substituents to nitrogen atoms constitutes the primary mechanism for electronic communication within the imidazole ring system [19]. The magnitude of these effects correlates directly with the electron-donating or electron-withdrawing nature of the substituents [21].

Steric Influence of the Cyclohexyl Group

The cyclohexyl substituent introduces significant steric bulk that profoundly affects the conformational preferences and reactivity patterns of imidazol-2-one derivatives [22] [23]. This bulky group adopts a chair conformation that minimizes unfavorable 1,3-diaxial interactions while maximizing favorable van der Waals contacts [24]. The resulting geometric constraints influence both the kinetics and thermodynamics of chemical transformations [22].

Sterimol parameter analysis has quantified the steric requirements of the cyclohexyl group, revealing A-values that exceed those of smaller alkyl substituents by several kilocalories per mole [25]. These steric effects manifest as reduced reaction rates for processes requiring close approach of reagents to the imidazole ring system [26]. The magnitude of these effects depends strongly on the specific geometric requirements of individual reactions [23].

Molecular dynamics simulations have explored the conformational flexibility of cyclohexyl-substituted imidazol-2-ones in solution [27]. These studies reveal that the cyclohexyl group undergoes rapid chair-chair interconversion on the nuclear magnetic resonance timescale, leading to dynamic averaging of nuclear magnetic resonance signals [28]. The computational results provide insights into the solution-phase behavior of these compounds [29].

Comparative Analysis with Related Imidazol-2-ones

Systematic comparison of 1-cyclohexyl-3-methylimidazol-2-one with related heterocyclic systems reveals important structure-activity relationships [31]. Analogous compounds bearing different N-substituents exhibit varying degrees of stability and reactivity that correlate with substituent electronic and steric properties [25]. These comparisons provide valuable insights for the rational design of new imidazol-2-one derivatives [32].

The C-E bond lengths in imidazol-2-ones exhibit intermediate character between formal single and double bonds, as revealed through crystallographic analysis [31]. This bonding pattern reflects significant contribution from zwitterionic resonance structures that feature dative covalent interactions [31]. Natural bond orbital analysis confirms these electronic structure assignments and provides quantitative measures of bond order [5].